Favipiravir-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

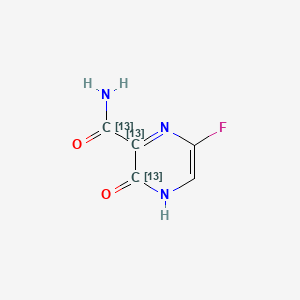

C5H4FN3O2 |

|---|---|

Molecular Weight |

160.08 g/mol |

IUPAC Name |

5-fluoro-2-oxo-(2,3-13C2)1H-pyrazine-3-carboxamide |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)/i3+1,4+1,5+1 |

InChI Key |

ZCGNOVWYSGBHAU-FRSWOAELSA-N |

Isomeric SMILES |

C1=C(N=[13C]([13C](=O)N1)[13C](=O)N)F |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Favipiravir-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir-13C3 is a stable isotope-labeled analog of Favipiravir, a potent broad-spectrum antiviral agent. This technical guide provides an in-depth overview of this compound, its primary application in bioanalytical assays, and the underlying mechanism of action of its parent compound, Favipiravir. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Favipiravir, a pyrazinecarboxamide derivative, is a prodrug that, once intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1][2] This mechanism disrupts viral replication and has led to its investigation and approval for the treatment of influenza in Japan and its compassionate use for other viral infections, including Ebola and COVID-19.[1][2]

The primary and critical use of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its stable isotope-labeled nature ensures that it co-elutes with and has similar ionization efficiency to the unlabeled Favipiravir, allowing for accurate and precise quantification in complex biological matrices such as plasma and serum.[3][4]

Core Compound Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Name | 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide-13C3 | [2] |

| Molecular Formula | C2¹³C3H4FN3O2 | [5] |

| Molecular Weight | 160.08 g/mol | [2][5] |

| Unlabeled CAS Number | 259793-96-9 | [2] |

| Appearance | Refer to Certificate of Analysis | [2] |

| Solubility | Soluble in DMSO and water. Specific concentrations can be found in the Certificate of Analysis. | [6] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [6] |

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. The mechanism involves the following key steps:

-

Cellular Uptake: Favipiravir enters the host cell.

-

Metabolic Activation: Inside the cell, it is phosphoribosylated by host enzymes to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][7]

-

Inhibition of Viral RdRp: Favipiravir-RTP acts as a purine nucleotide analog and competes with natural purine nucleosides for the viral RNA-dependent RNA polymerase (RdRp).[5][7] This leads to two primary antiviral effects:

-

Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high rate, leading to the production of non-viable viral progeny.

-

This selective inhibition of the viral RdRp, an enzyme not present in mammalian cells, accounts for its broad-spectrum antiviral activity.[8]

References

- 1. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Battlefield: A Technical Guide to Stable Isotope Labeling in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance between a virus and its host, understanding the subtle molecular shifts is paramount to developing effective antiviral strategies. Stable isotope labeling has emerged as a powerful arsenal for researchers, offering an unprecedented view into the dynamic interplay of proteins and metabolites during viral infection. This technical guide delves into the core principles, methodologies, and applications of stable isotope labeling in antiviral research, providing a comprehensive resource for scientists at the forefront of virology and drug discovery.

The Power of Isotopic Tracers in Virology

Stable isotope labeling techniques utilize non-radioactive isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), to tag molecules of interest.[1] These labeled molecules are chemically identical to their natural counterparts and are readily incorporated into cellular processes.[1] By tracking the fate of these isotopes using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can quantify dynamic changes in protein abundance, metabolic fluxes, and the efficacy of antiviral compounds.[2][3]

The primary applications in antiviral research include:

-

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise measurement of changes in the host and viral proteome upon infection.[2][4] This helps identify host factors essential for viral replication and cellular proteins involved in the antiviral response.

-

Metabolic Flux Analysis (MFA): By tracing the metabolism of isotope-labeled nutrients like ¹³C-glucose, researchers can map how viruses rewire host cell metabolism to fuel their replication.[3][5] This reveals metabolic vulnerabilities that can be targeted by antiviral therapies.

-

Pharmacokinetic and Pharmacodynamic Studies: Deuterium-labeled antiviral drug candidates can be used to study their metabolism, distribution, and efficacy in preclinical and clinical settings. The "heavy" isotopes do not alter the drug's biological activity but allow for its unambiguous detection and quantification.[6][7][8]

Quantitative Insights: Unveiling the Viral Impact

Stable isotope labeling generates a wealth of quantitative data that illuminates the profound impact of viral infection on the host cell. The following tables summarize key findings from studies utilizing these techniques.

Host and Viral Proteome Alterations (SILAC)

Table 1: Changes in Host and Viral Protein Abundance During Influenza A Virus (IAV) and Coronavirus Infection

| Virus | Host Cell Line | Protein | Fold Change (Infected vs. Mock) | Significance/Function | Reference |

| Influenza A/PR/8/34 (H1N1) | A549 (Human Lung) | MX1 | ↑ >5-fold | Antiviral GTPase | [2] |

| IFIT2 | ↑ >5-fold | Antiviral protein | [2] | ||

| DDX58 (RIG-I) | ↑ >2-fold | Viral RNA sensor, innate immunity | [2] | ||

| NUP98 | ↓ >2-fold | Nuclear pore complex protein, host defense | [2] | ||

| Infectious Bronchitis Virus (IBV) | Vero (Monkey Kidney) | Vimentin | ↑ 2.5-fold (Cytoplasmic) | Cytoskeletal protein, potential role in replication | [9] |

| Myosin VI | ↓ 2.1-fold (Cytoplasmic) | Molecular motor, potential disruption of transport | [9] | ||

| N Protein (Viral) | - | Detected in cytoplasm, nucleus, and nucleolus | [9] | ||

| M Protein (Viral) | - | Detected in the cytoplasmic fraction | [9] |

Metabolic Reprogramming of the Host Cell (¹³C-MFA)

Table 2: Alterations in Central Carbon Metabolism in SARS-CoV-2 Infected Cells

| Cell Line | Labeled Substrate | Metabolic Pathway | Key Finding | Implication | Reference |

| Vero E6 | [U-¹³C]-Glucose | Glycolysis | Increased glucose uptake and lactate production | "Warburg-like" effect to support viral replication | [3] |

| Pentose Phosphate Pathway (PPP) | Increased flux into the PPP | Production of nucleotides for viral genome synthesis | [3] | ||

| TCA Cycle | Anaplerotic input from glutamine | Replenishment of TCA cycle intermediates for biosynthesis | [3] | ||

| A549-ACE2 | [U-¹³C]-Glutamine | Fatty Acid Synthesis | Increased de novo fatty acid synthesis | Provides lipids for viral membranes | [10] |

Efficacy of Deuterated Antiviral Compounds

Table 3: In Vitro Antiviral Activity of Deuterated GS-441524 Analogs against SARS-CoV-2

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| GS-441524 (non-deuterated) | 0.45 ± 0.08 | >100 | >222 | [6][8] |

| Deuterated Analogs: | ||||

| Compound 20a | 0.52 ± 0.11 | >100 | >192 | [6][8] |

| Compound 20b | 0.48 ± 0.09 | >100 | >208 | [6][8] |

| Compound 20c | 0.55 ± 0.12 | >100 | >182 | [6][8] |

| Compound 20d | 0.49 ± 0.10 | >100 | >204 | [6][8] |

Experimental Corner: Detailed Methodologies

Reproducibility is the cornerstone of scientific advancement. This section provides detailed protocols for key stable isotope labeling experiments in antiviral research.

SILAC-based Quantitative Proteomics of Virus-Infected Cells

This protocol outlines the steps for comparing the proteomes of mock-infected and virus-infected cells using SILAC.

Materials:

-

Cell line of interest (e.g., A549, Vero)

-

SILAC-compatible DMEM (deficient in L-lysine and L-arginine)

-

"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)

-

"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Virus stock of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

In-gel digestion kit (containing trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Adaptation: Culture cells for at least six doublings in "light" or "heavy" SILAC medium supplemented with 10% dFBS to ensure >99% incorporation of the labeled amino acids.[11]

-

Infection: Seed an equal number of "light" and "heavy" labeled cells. Infect one population with the virus of interest at a predetermined multiplicity of infection (MOI). "Mock" infect the other population with virus-free medium.

-

Harvesting and Lysis: At the desired time post-infection, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of both "light" (mock) and "heavy" (infected) lysates. Mix equal amounts of protein from each lysate.

-

Protein Separation and Digestion: Separate the mixed protein sample by SDS-PAGE. Excise the entire protein lane and cut it into smaller pieces. Perform in-gel tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" ratio for each identified protein. This ratio represents the fold change in protein abundance upon viral infection.

¹³C-Metabolic Flux Analysis of Virus-Infected Cells

This protocol describes how to trace the metabolic fate of ¹³C-labeled glucose in virus-infected cells.

Materials:

-

Cell line of interest

-

Glucose-free DMEM

-

[U-¹³C₆]-glucose (uniformly labeled with ¹³C)

-

Virus stock of interest

-

Quenching solution (e.g., ice-cold 60% methanol)

-

Extraction solution (e.g., 80% methanol)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Infection: Culture cells to the desired confluency. Replace the normal medium with glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose. Infect the cells with the virus of interest.

-

Metabolite Quenching and Extraction: At various time points post-infection, rapidly quench metabolic activity by aspirating the medium and adding ice-cold quenching solution. Scrape the cells and collect the cell suspension. Extract intracellular metabolites by adding extraction solution and incubating on dry ice.

-

Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant containing the metabolites and dry it under a vacuum.

-

Derivatization (for GC-MS): Derivatize the dried metabolites to make them volatile for GC-MS analysis.

-

MS Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites in central carbon metabolism (e.g., glycolysis, pentose phosphate pathway, TCA cycle).

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes.[3][5]

Visualizing the Invisible: Pathways and Workflows

Understanding the complex biological processes at play during viral infection is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Viral manipulation of the NF-κB signaling pathway.

Caption: The canonical interferon signaling pathway.

Experimental Workflows

Caption: A typical SILAC experimental workflow.

Conclusion: A New Era in Antiviral Research

Stable isotope labeling techniques have revolutionized our ability to dissect the intricate molecular details of viral infections. By providing precise quantitative data on the proteomic and metabolic changes that occur in host cells, these methods are invaluable for identifying novel antiviral targets and elucidating mechanisms of viral pathogenesis. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the application of stable isotope labeling will undoubtedly play an increasingly critical role in the development of the next generation of antiviral therapeutics. This guide serves as a foundational resource for researchers poised to leverage these powerful techniques in the ongoing battle against viral diseases.

References

- 1. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using SILAC and quantitative proteomics to investigate the interactions between viral and host proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. 13cflux.net [13cflux.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics Using Stable Isotope Labeling with Amino Acids in Cell Culture Reveals Changes in the Cytoplasmic, Nuclear, and Nucleolar Proteomes in Vero Cells Infected with the Coronavirus Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic reprogramming in viral infections: the interplay of glucose metabolism and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Favipiravir-13C3 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Favipiravir-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiviral drug Favipiravir in complex biological matrices. This document outlines key suppliers, provides a representative Certificate of Analysis, details analytical methodologies, and illustrates the metabolic pathway of Favipiravir.

Sourcing and Quality Assurance of this compound

The procurement of high-purity, well-characterized stable isotope-labeled standards is paramount for robust and reproducible analytical data. Several reputable suppliers offer this compound for research purposes.

Table 1: Key Suppliers of this compound

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers this compound and other isotope-labeled compounds.[1] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides this compound for research use, with Certificate of Analysis available.[2] |

| BOC Sciences | --INVALID-LINK-- | A supplier of a wide range of research chemicals, including Favipiravir. |

It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier upon purchase. The CoA provides critical data on the identity, purity, and isotopic enrichment of the compound.

Representative Certificate of Analysis

While a specific Certificate of Analysis for this compound is proprietary to the supplier and lot, a representative CoA for the unlabeled Favipiravir is presented below to illustrate the typical quality control parameters. Researchers should expect similar data points for the 13C3-labeled analog, with the addition of isotopic purity assessment.

Table 2: Representative Certificate of Analysis for Favipiravir

| Parameter | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Identification (¹H-NMR) | Consistent with structure | Conforms |

| Purity (HPLC) | ≥ 99.5% | 99.8% |

| Molecular Formula | C5H4FN3O2 | Conforms |

| Molecular Weight | 157.10 | Conforms |

| Solubility | Soluble in DMSO | Conforms |

| Storage | Store at -20°C | Conforms |

Note: This is a representative example based on a CoA for unlabeled Favipiravir.[3] Data for this compound will include isotopic enrichment.

Mechanism of Action and Metabolic Pathway

Favipiravir is a prodrug that, once inside the cell, is converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to the termination of chain elongation and inhibition of viral replication.

The following diagram illustrates the intracellular activation pathway of Favipiravir.

References

The Pivotal Role of Favipiravir-13C3 in Advancing Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir, a broad-spectrum antiviral agent, has garnered significant attention for its potential in treating various RNA virus infections. A thorough understanding of its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. Central to the accurate and reliable quantification of favipiravir in biological matrices is the use of a stable isotope-labeled internal standard, Favipiravir-13C3. This technical guide elucidates the critical role of this compound in pharmacokinetic studies, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying mechanisms.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. By incorporating heavy isotopes such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N), an analog of the analyte is created that is chemically identical but mass-shifted. This allows it to be distinguished from the endogenous analyte by the mass spectrometer. This compound, and often its doubly labeled counterpart [¹³C,¹⁵N]-Favipiravir, serves this purpose in the bioanalysis of favipiravir, ensuring high precision and accuracy by compensating for variability in sample preparation and instrument response.[1][2][3][4]

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary role of this compound is to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique is widely employed for the quantitative determination of favipiravir in complex biological matrices such as human plasma.[1][2][3][4] The co-extraction of the analyte and the stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in extraction recovery, leading to more robust and reliable data.

Experimental Workflow

The general workflow for a pharmacokinetic study of favipiravir utilizing this compound as an internal standard is depicted in the following diagram.

Detailed Experimental Protocols

The successful application of this compound in pharmacokinetic studies hinges on a well-validated bioanalytical method. Below are the key components of a typical experimental protocol.

Sample Preparation

A common and efficient method for extracting favipiravir from plasma is protein precipitation.[1][2][3][4]

-

Aliquoting: A small volume of plasma sample (e.g., 50 µL) is transferred to a microcentrifuge tube.

-

Internal Standard Spiking: A working solution of this compound (or [¹³C,¹⁵N]-Favipiravir) in a suitable solvent like methanol is added to each plasma sample.[3]

-

Protein Precipitation: A precipitating agent, typically acetonitrile, is added to the sample at a specific ratio (e.g., 3:1 v/v) to precipitate plasma proteins.[1][2][4]

-

Vortexing and Centrifugation: The samples are vortex-mixed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing favipiravir and the internal standard is carefully transferred to a new tube or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective quantification of favipiravir.

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reverse-phase column (e.g., Synergi Polar-RP, Shiseido Capcell PAK C18)[1][2][3] |

| Mobile Phase | A gradient of an aqueous solution with a modifier (e.g., 0.1-0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[1][2][3] |

| Flow Rate | 0.2 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode.[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Favipiravir: m/z 156.1 > 113.1; this compound (or [¹³C,¹⁵N]-Favipiravir): m/z 158.1 > 113.0[3] |

Quantitative Data from Pharmacokinetic Studies

The use of this compound as an internal standard has enabled the generation of high-quality pharmacokinetic data in various clinical settings. The following tables summarize key pharmacokinetic parameters of favipiravir from studies in healthy volunteers and COVID-19 patients.

Table 1: Pharmacokinetic Parameters of Favipiravir in Healthy Adults

| Study Population | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₁₂ (µg·h/mL) | t₁/₂ (h) | Reference |

| Healthy Adults (n=8) | Day 1: 1600 mg BID | 64.56 | 1.5 | 446.09 | 4.8 | [5] |

| Healthy Adults (n=8) | Day 6: 600 mg BID | 64.69 | 1.5 | 553.98 | 5.6 | [5] |

Table 2: Pharmacokinetic Parameters of Favipiravir in COVID-19 Patients

| Study Population | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₁₂ (µg·h/mL) | t₁/₂ (h) | Reference |

| Critically Ill with Kidney Dysfunction (n=7) | Day 1: 1600 mg BID | 29.99 | - | 192.53 | 5.8 | [5] |

| Mild COVID-19 (n=8) | Day 1: 1800 mg BID, then 800 mg BID | 14.5 - 201.2 | - | - | - | [6] |

Note: BID refers to twice daily. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours; t₁/₂: Elimination half-life. Some values are presented as ranges due to high inter-subject variability.

Mechanism of Action and Metabolism of Favipiravir

Favipiravir is a prodrug that requires intracellular phosphorylation to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[7] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[8] The metabolism of favipiravir primarily occurs in the liver via aldehyde oxidase and xanthine oxidase to an inactive hydroxylated metabolite (T-705M1).[6][7]

References

- 1. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. medrxiv.org [medrxiv.org]

- 7. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Favipiravir Metabolism Using Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the metabolic pathways of Favipiravir, a broad-spectrum antiviral agent. It focuses on the application of isotopically labeled compounds in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties. The guide details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key processes.

Introduction to Favipiravir and its Metabolism

Favipiravir (T-705) is a pyrazinecarboxamide derivative that acts as a prodrug with potent antiviral activity against a wide range of RNA viruses.[1][2] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][3][4][5] To exert its antiviral effect, Favipiravir must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][5][6] Understanding the metabolic fate of Favipiravir is crucial for optimizing dosing regimens, assessing potential drug-drug interactions, and ensuring its safety and efficacy.

The study of drug metabolism often employs isotopically labeled compounds (e.g., containing 14C, 3H, 18F, 13C, or 15N) to trace the drug and its metabolites through biological systems.[7][8][9] These labeled molecules allow for precise quantification and structural elucidation of all drug-related material, providing a comprehensive ADME profile.[9][]

Metabolic Pathways of Favipiravir

Favipiravir undergoes two primary metabolic transformations: an activation pathway via intracellular phosphorylation and an inactivation pathway primarily through enzymatic hydroxylation.

-

Anabolic (Activation) Pathway : Favipiravir is a prodrug that requires intracellular conversion to its active triphosphate form.[5][11] This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts Favipiravir to its ribose 5'-monophosphate (RMP) form.[3] Cellular kinases then further phosphorylate the monophosphate to the active favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][5] This active metabolite mimics a purine nucleotide and is incorporated into the growing viral RNA chain by RdRp, ultimately inhibiting viral replication.[1][3][4]

-

Catabolic (Inactivation) Pathway : The primary route of Favipiravir inactivation in the body is through hydroxylation to an inactive metabolite, designated T-705M1.[4][11][12] This transformation is catalyzed mainly by aldehyde oxidase (AO) and, to a lesser extent, by xanthine oxidase (XO).[1][4][12] The resulting hydroxylated metabolite is then predominantly excreted in the urine.[1][4]

References

- 1. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. symeres.com [symeres.com]

- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

Methodological & Application

Application Note: Quantitative Analysis of Favipiravir in Human Plasma using a Favipiravir-¹³C₃ Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Favipiravir.

Introduction: Favipiravir is a broad-spectrum antiviral agent that has demonstrated efficacy against a variety of RNA viruses. Accurate and reliable quantification of Favipiravir in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of Favipiravir in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Favipiravir-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Favipiravir analytical standard

-

Favipiravir-¹³C₃ (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (0.1% solution in water)

-

Human plasma (with anticoagulant)

-

Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of Favipiravir from human plasma.[1][2]

-

Allow all solutions and plasma samples to thaw to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 20 µL of the Favipiravir-¹³C₃ internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of methanol to precipitate the plasma proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is performed on a C18 reverse-phase column.

| Parameter | Condition |

| Column | Phenomenex Kinetex C18, 100 x 3.0 mm[1][2] |

| Mobile Phase A | 0.1% Formic acid in water[1][2] |

| Mobile Phase B | Methanol[1][2] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5-7 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 3.0 | 10 | 90 |

| 5.0 | 10 | 90 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Favipiravir | 156.1 | 113.1 |

| Favipiravir-¹³C₃ (IS) | 159.1 | 116.1 |

Data Presentation

The following table summarizes the quantitative performance characteristics of the described LC-MS/MS method for Favipiravir analysis.

| Parameter | Result |

| Linearity Range | 50.00–15000.00 ng/mL[1][2] |

| Lower Limit of Quantification (LLOQ) | 50.00 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of Favipiravir from human plasma.

Caption: Workflow for Favipiravir analysis.

Signaling Pathway (Mechanism of Action)

This diagram illustrates the intracellular activation of Favipiravir to its active form, which inhibits viral RNA-dependent RNA polymerase.

Caption: Favipiravir's mechanism of action.

References

Mass spectrometry parameters for Favipiravir-13C3 detection

An Application Note on the Quantitative Analysis of Favipiravir Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Favipiravir is a broad-spectrum antiviral agent that acts as a selective inhibitor of viral RNA-dependent RNA polymerase. Its clinical significance, particularly in the context of emerging RNA viruses, has necessitated the development of robust and sensitive bioanalytical methods for pharmacokinetic and clinical studies. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Favipiravir in biological matrices, such as human plasma. The protocol employs Favipiravir-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and correct for matrix effects and variability during sample processing.

Principle

The method involves a simple protein precipitation step for sample extraction, followed by chromatographic separation using reversed-phase HPLC. The detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a SIL-IS, this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, allows for reliable and accurate quantification. While various isotopologues like ¹³C¹⁵N-Favipiravir are also used, this note focuses on the application of a ¹³C₃-labeled standard.[1][2]

Instrumentation and Materials

-

Liquid Chromatography System: HPLC or UPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18, 100×3.0 mm; Shiseido Capcell PAK C18, 250 × 4.6 mm, 5 μm).[1][3]

-

Reagents and Standards:

-

Favipiravir reference standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of Favipiravir and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions of Favipiravir by serially diluting the stock solution with a 50:50 mixture of methanol and water. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 10 µg/mL).[1]

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting Favipiravir from plasma samples.[1][3]

-

Pipette 100 µL of the plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[3]

-

Vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography Conditions: The following conditions are a representative example and may require optimization based on the specific column and system used.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][4]

-

Flow Rate: 0.5 - 1.2 mL/min.[1]

-

Injection Volume: 5 - 10 µL.

-

Gradient Program: A typical gradient runs from a low to a high percentage of organic phase over several minutes to ensure separation from matrix components, followed by a re-equilibration step. Total run times are often short, in the range of 3.5 to 6 minutes.[1][4]

-

-

Mass Spectrometry Parameters: Detection is typically performed using electrospray ionization. While both positive and negative ion modes can be used, negative mode often provides excellent sensitivity for Favipiravir.[1][5] The parameters below are based on published data for Favipiravir and its isotopologues, with projected values for this compound.

Quantitative Data Summary

The mass transition parameters for Favipiravir and its stable isotope-labeled internal standard are summarized below.

| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Notes |

| Favipiravir | Negative (ESI-) | 156.1 | 113.1 | Optimized (e.g., -15 to -25 V) | This is a commonly reported transition.[1] |

| Favipiravir | Positive (ESI+) | 158.2 | 113.1 / 85.1 | Optimized (e.g., 15 to 25 V) | Alternative transitions in positive mode.[5] |

| Favipiravir-13C¹⁵N | Negative (ESI-) | 158.1 | 113.0 | Optimized | Reported internal standard with a +2 Da shift.[1] |

| This compound (Projected) | Negative (ESI-) | 159.1 | 113.1 | Should be similar to unlabeled Favipiravir | Expected transition for a +3 Da mass shift. The fragment ion remains the same, indicating the label is on the part of the molecule that is lost. |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.

Caption: LC-MS/MS workflow for Favipiravir quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Favipiravir in biological matrices. The use of protein precipitation offers a simple and rapid sample preparation procedure, while the application of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings.

References

- 1. vibgyorpublishers.org [vibgyorpublishers.org]

- 2. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Throughput Bioanalytical Method for Favipiravir Quantification in Human Plasma using a Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Favipiravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (¹³C,¹⁵N-Favipiravir) ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical and preclinical research settings to support pharmacokinetic and toxicokinetic studies.

Introduction

Favipiravir is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses.[1][2][3][4][5][6][7][8] Accurate determination of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Favipiravir in human plasma, utilizing a stable isotope-labeled internal standard for enhanced reliability.

Experimental

Materials and Reagents

-

Favipiravir reference standard

-

¹³C,¹⁵N-Favipiravir (Internal Standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, Phenyl)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Favipiravir and ¹³C,¹⁵N-Favipiravir in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Favipiravir primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the ¹³C,¹⁵N-Favipiravir primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for the extraction of Favipiravir from plasma.[9][10]

-

Allow plasma samples to thaw at room temperature.

-

To a 100 µL aliquot of plasma, standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | X-Bridge phenyl column, 150 x 4.6mm, 3.5 µm[1] or Synergi Polar-RP 150 × 2.1 mm 4 µm[5][6] |

| Mobile Phase A | 0.1% Formic acid in Water[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[1] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C |

| Run Time | 5.0 minutes[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Favipiravir | ¹³C,¹⁵N-Favipiravir (IS) |

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion (m/z) | 156.0 | 158.0 |

| Product Ion (m/z) | 113.0 | 115.0 |

| Collision Energy | Optimized for instrument | Optimized for instrument |

| Declustering Potential | Optimized for instrument | Optimized for instrument |

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity

The calibration curve was linear over the concentration range of 2.00 – 40.00 ng/mL for Favipiravir in rat plasma, with a correlation coefficient (r²) of 0.99978.[1] Another study in human plasma demonstrated linearity from 500 to 50,000 ng/mL.[5][6]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).

Table 3: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 2.00 | <15 | <15 | 85-115 |

| Low (LQC) | 10.329 | <15 | <15 | 85-115 |

| Medium (MQC) | 20.565 | <15 | <15 | 85-115 |

| High (HQC) | 30.548 | <15 | <15 | 85-115 |

Data adapted from a study in rat plasma.[1]

Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Favipiravir and the internal standard. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects.

Stability

Favipiravir was found to be stable in plasma under various storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at -80°C.[5][6]

Diagrams

Caption: Experimental workflow for Favipiravir analysis.

Caption: Mechanism of action of Favipiravir.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Favipiravir in human plasma. The use of a stable isotope-labeled internal standard and a simple sample preparation procedure makes this method well-suited for pharmacokinetic studies in a regulated bioanalytical environment.

References

- 1. seejph.com [seejph.com]

- 2. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. seejph.com [seejph.com]

- 4. jptcp.com [jptcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Favipiravir-13C3 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir is a potent viral RNA polymerase inhibitor with broad-spectrum antiviral activity against various RNA viruses.[1] Its isotopically labeled form, Favipiravir-13C3, serves as a critical internal standard for pharmacokinetic and metabolism studies, enabling precise quantification in biological matrices. Accurate and consistent preparation of stock and working solutions is paramount for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, handling, and storage of this compound solutions.

Data Presentation: Solubility and Stock Solutions

Quantitative data regarding the solubility of Favipiravir, which is expected to be comparable to this compound, and common stock solution preparations are summarized below for easy reference.

Table 1: Solubility of Favipiravir

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 15.71 | 100 | |

| Ethanol | 3.14 | 20 | |

| Acetonitrile:Water (1:1, v/v) | Soluble (up to 1 mg/mL) | - | [2] |

| Methanol | Sparingly Soluble | - | [3][4] |

| Water | Slightly Soluble | - | [3] |

Table 2: Example Stock Solution Preparation Volumes (for a 10 mM Stock)

| Desired Volume | Mass of this compound (MW: 160.08 g/mol ) | Volume of DMSO |

| 1 mL | 1.60 mg | 1 mL |

| 5 mL | 8.00 mg | 5 mL |

| 10 mL | 16.01 mg | 10 mL |

Note: The molecular weight of this compound is approximately 160.08 g/mol .[5] The molecular weight of unlabeled Favipiravir is 157.1 g/mol . Always refer to the Certificate of Analysis for the specific lot's molecular weight.

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Acetonitrile, HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Deionized water, Type I

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

-

Pre-dissolution Steps: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh approximately 1.60 mg.

-

Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO (e.g., about 70% of the final volume) to the flask.

-

Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask to reach the final desired volume.

-

Homogenization: Invert the flask several times to ensure a homogenous solution.

-

Storage: Transfer the stock solution to a clean, labeled amber glass vial. Store at -20°C for long-term storage.

Protocol for Preparation of a 100 µg/mL this compound Working Solution

This protocol describes the preparation of a working solution from the 10 mM stock solution for applications such as generating calibration curves for analytical methods.

-

Retrieve Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of the stock solution required. To prepare 1 mL of a 100 µg/mL working solution:

-

Convert the stock solution concentration to µg/mL: 10 mM = 1600.8 µg/mL.

-

Use the dilution equation (C1V1 = C2V2): (1600.8 µg/mL)(V1) = (100 µg/mL)(1 mL).

-

V1 ≈ 0.0625 mL or 62.5 µL.

-

-

Dilution: Using a calibrated pipette, transfer 62.5 µL of the 10 mM stock solution into a 1 mL volumetric flask.

-

Solvent Addition: Add the desired diluent (e.g., a mixture of acetonitrile and water (1:1, v/v)[2] or the mobile phase of an HPLC method[6]) to the volumetric flask to reach the final 1 mL volume.

-

Mixing: Vortex the working solution to ensure homogeneity.

-

Usage: The working solution is now ready for use in preparing serial dilutions for calibration standards or for direct use in experiments. Prepare fresh working solutions daily for optimal results.

Visualization of Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Troubleshooting poor peak shape for Favipiravir-13C3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Favipiravir-13C3.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape, such as tailing, fronting, or splitting, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these common issues.

dot

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] Common causes include:

-

Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic functional groups of Favipiravir, causing tailing.[1][2]

-

Mobile Phase pH: If the mobile phase pH is close to the pKa of Favipiravir (approximately 5.1), the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][3]

-

Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.[4][5]

-

Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]

Q2: I am observing peak fronting for this compound. What should I investigate?

A2: Peak fronting is less common than tailing but can occur due to:

-

Sample Overload: High concentrations of the analyte can lead to fronting.[4]

-

Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.[2][5] Favipiravir is slightly soluble in water.[6]

-

Inappropriate Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Yes, the mobile phase is critical for achieving good peak shape. For Favipiravir, a weakly acidic compound with a pKa of about 5.1, the pH of the mobile phase is particularly important.[3][7] Operating at a pH well below the pKa (e.g., pH 2.3-3.5) ensures that the molecule is in a single protonated state, which minimizes peak tailing caused by mixed ionic forms.[7][8][9] The type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the buffer are also important factors.[1]

Q4: How does the choice of HPLC column influence the analysis of this compound?

A4: The column chemistry plays a significant role. For a polar compound like Favipiravir, a C18 column is commonly used.[7][8] However, to mitigate peak tailing from silanol interactions, consider the following:

-

End-capped Columns: These columns have fewer accessible silanol groups, reducing secondary interactions.[1][2]

-

Polar-Embedded or Polar-Endcapped Columns: These can provide alternative selectivity and improved peak shape for polar compounds.[1][10]

Q5: My peak shape is good, but I'm seeing inconsistent retention times. What could be the cause?

A5: Fluctuating retention times can be caused by several factors, even with good peak shape:

-

Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[11]

-

Mobile Phase Preparation: Inconsistent mobile phase composition from batch to batch can lead to shifts in retention time.[12]

-

Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven is recommended for stable results.[8][12]

-

Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention times.[13]

Experimental Protocols

Recommended HPLC Method for Favipiravir Analysis

This protocol is a starting point for method development and can be adapted for this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (pH 2.3 with phosphoric acid) : Acetonitrile (90:10, v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 30 °C[8] |

| Detection | UV at 323 nm[8] |

| Injection Volume | 10 µL[7] |

dot

Caption: General experimental workflow for HPLC analysis.

Data Presentation

Table 1: Common Peak Shape Problems and Solutions

| Problem | Potential Cause | Recommended Solution |

| Peak Tailing | Secondary interactions with silanols | Use an end-capped column; operate mobile phase at a lower pH (e.g., 2.3-3.5); add a competitor amine to the mobile phase.[1][2] |

| Mobile phase pH near analyte pKa | Adjust mobile phase pH to be at least 2 units away from the pKa of Favipiravir (~5.1).[1][3][7] | |

| Column overload | Reduce sample concentration or injection volume.[4][5] | |

| Peak Fronting | Sample overload | Dilute the sample.[4] |

| Poor sample solubility | Dissolve the sample in the mobile phase; reduce sample concentration.[2][5] | |

| Injection solvent stronger than mobile phase | Use the mobile phase as the sample solvent. | |

| Split Peaks | Partially blocked column frit | Backflush the column; replace the column if necessary.[12] |

| Column void | Replace the column. | |

| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase.[14] |

Table 2: Physicochemical Properties of Favipiravir

| Property | Value | Implication for Chromatography |

| Molecular Weight | 157.1 g/mol [6] | Standard molecular weight for a small molecule drug. |

| pKa | ~5.1[3][7] | Weakly acidic. Mobile phase pH is a critical parameter for controlling ionization and peak shape. |

| Solubility | Slightly soluble in water; sparingly soluble in methanol.[3][6] | Sample solvent should be chosen carefully to ensure complete dissolution. The mobile phase is often a suitable solvent. |

| Structure | Contains basic nitrogen atoms in the pyrazine ring and an acidic hydroxyl group. | Can interact with residual silanols on the stationary phase, potentially causing peak tailing. |

By systematically addressing these potential issues, researchers can improve the peak shape of this compound, leading to more reliable and accurate analytical results.

References

- 1. chromtech.com [chromtech.com]

- 2. youtube.com [youtube.com]

- 3. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. chemtech-us.com [chemtech-us.com]

- 6. Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polar Stationary Phase Modification for Basic Compounds | Phenomenex [phenomenex.com]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 14. obrnutafaza.hr [obrnutafaza.hr]

Technical Support Center: Optimizing Protein Precipitation for Favipiravir Plasma Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir plasma samples. The information is designed to address specific issues that may be encountered during the protein precipitation step of sample preparation for analytical methods such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is best for precipitating proteins in Favipiravir plasma samples?

A1: Both acetonitrile and methanol are commonly used and effective for protein precipitation in Favipiravir plasma analysis.[1][2][3][4] Acetonitrile is often preferred as it can lead to lower matrix effects and better peak shapes in LC-MS/MS analysis.[1] However, methanol has also been successfully used in various validated methods.[2][3][4] The choice may depend on the specific analytical method, instrumentation, and downstream applications.

Q2: What is the optimal ratio of organic solvent to plasma for efficient protein precipitation?

A2: The optimal ratio can vary between protocols. Commonly reported ratios of precipitating solvent to plasma for Favipiravir analysis range from 3:1 to 6:1. For instance, some methods specify adding 400 µL of acetonitrile to 100 µL of plasma (4:1 ratio), while others use 500 µL of acetonitrile for 100 µL of plasma (5:1 ratio).[1][5] It is recommended to optimize this ratio for your specific assay to ensure maximum protein removal and analyte recovery.

Q3: Can I use a different internal standard (IS) than the isotopically labeled Favipiravir?

A3: While a stable isotope-labeled internal standard, such as ¹³C,¹⁵N-Favipiravir, is the gold standard for LC-MS/MS assays due to its similar chemical and physical properties to the analyte, other internal standards have been used.[5][6] For example, Remdesivir and Acyclovir have been reported as internal standards in some methods.[7][8] The choice of a non-isotopic IS should be carefully validated to ensure it adequately mimics the behavior of Favipiravir during sample preparation and analysis to correct for variability.

Q4: How critical is the centrifugation speed and time for protein precipitation?

A4: Centrifugation is a critical step to ensure the complete removal of precipitated proteins, which can otherwise interfere with the analysis. Typical centrifugation conditions for Favipiravir sample preparation range from 2000 x g to 5500 rpm for 10 minutes.[1][9] Inadequate centrifugation can lead to a cloudy supernatant, which may clog the analytical column or cause ion suppression in the mass spectrometer.

Q5: What are the acceptable stability conditions for Favipiravir in plasma samples?

A5: Favipiravir in plasma has been shown to be stable under various conditions. It is stable at ambient temperature for at least 22 hours and can withstand multiple freeze-thaw cycles.[5] For long-term storage, samples are stable at -80°C for up to 10 months.[5][10] Extracted samples in the final reconstitution solution are generally stable in the autosampler at 15°C for at least 72 hours.[5]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | Incomplete protein precipitation. | Optimize the solvent-to-plasma ratio; ensure vigorous vortexing after adding the precipitating solvent. |

| Analyte co-precipitation with proteins. | Experiment with different precipitating solvents (e.g., switch from acetonitrile to methanol or vice versa). Consider adjusting the pH of the sample before precipitation. | |

| Inefficient extraction from the precipitate. | Ensure the supernatant is carefully and completely transferred after centrifugation without disturbing the protein pellet. | |

| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient removal of plasma components. | Increase the volume of the precipitating solvent. Optimize the centrifugation speed and/or time to ensure a compact protein pellet. |

| Co-elution of interfering endogenous compounds. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Favipiravir from interfering matrix components. | |

| Poor Peak Shape | Presence of residual proteins or phospholipids in the supernatant. | Ensure complete protein precipitation and proper separation of the supernatant. Consider a post-precipitation clean-up step like solid-phase extraction (SPE) if matrix effects persist. |

| Incompatibility of the final sample solvent with the mobile phase. | Ensure the solvent composition of the final extract is similar to the initial mobile phase conditions. A solvent exchange step might be necessary. | |

| High Variability Between Replicates | Inconsistent sample preparation. | Ensure accurate and precise pipetting of plasma, internal standard, and precipitating solvent. Use a consistent vortexing time and speed for all samples. |

| Incomplete vortexing or mixing. | Vortex each sample immediately after the addition of the precipitating solvent to ensure uniform protein denaturation. | |

| Clogged LC Column or Tubing | Particulate matter from incomplete protein removal. | Centrifuge at a higher speed or for a longer duration. Filter the supernatant through a 0.22 µm syringe filter before injection. |

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is based on a validated LC-MS/MS method for the quantification of Favipiravir in human plasma.[1][5]

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard solution (e.g., ¹³C,¹⁵N-Favipiravir at 25 µg/mL).

-

Add 400 µL of acetonitrile.

-

-

Precipitation and Separation:

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at 2688 x g for 10 minutes.

-

-

Supernatant Transfer and Dilution:

-

Carefully transfer 50 µL of the clear supernatant to a new tube.

-

Add 950 µL of a methanol-water (80:20, v/v) solution.

-

-

Analysis:

-

Vortex the final mixture.

-

Transfer an appropriate volume to an autosampler vial for injection into the LC-MS/MS system.

-

Protocol 2: Protein Precipitation with Methanol

This protocol is an alternative method using methanol as the precipitating agent.[2][4]

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add the appropriate amount of internal standard.

-

Add 300 µL of methanol.

-

-

Precipitation and Separation:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

-

Supernatant Transfer:

-

Carefully collect the supernatant and transfer it to a clean vial for analysis.

-

Quantitative Data Summary

Table 1: Comparison of Protein Precipitation Protocols for Favipiravir Analysis

| Parameter | Method 1 (Acetonitrile) | Method 2 (Acetonitrile) | Method 3 (Methanol) |

| Plasma Volume | 100 µL[5] | 100 µL[1] | 100 µL |

| Precipitating Solvent | Acetonitrile[5] | Acetonitrile[1] | Methanol[2][4] |

| Solvent Volume | 400 µL[5] | 500 µL[1] | 300 µL |

| Solvent:Plasma Ratio | 4:1 | 5:1 | 3:1 |

| Internal Standard | ¹³C,¹⁵N-Favipiravir[5] | [¹³C¹⁵N] Favipiravir[1] | Favipiravir-¹³C₃[2] |

| Centrifugation | 2688 x g for 10 min[5] | 5500 rpm for 10 min[1] | High speed (e.g., 10,000 rpm) for 10 min |

| Post-precipitation Step | Dilution of supernatant[5] | Direct injection of supernatant[1] | Direct injection of supernatant |

Table 2: Reported Recovery of Favipiravir from Plasma

| Matrix | Precipitating Solvent | Mean Recovery (%) | Reference |

| Human Plasma | Acetonitrile | High (not quantified) | [10] |

| Mouse Plasma | Not Specified | 76.5 (±1.76) | [11] |

| Human Plasma | Not Specified | 98.5 (±1.20) | [11] |

Visualizations

Experimental Workflow for Protein Precipitation

References

- 1. vibgyorpublishers.org [vibgyorpublishers.org]

- 2. Determination of Favipiravir in Human Blood Plasma by HPLC-MS/MS | Komarov | Drug development & registration [pharmjournal.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Favipiravir in Human Plasma LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. seejph.com [seejph.com]

- 8. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]

- 9. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Analysis of Favipiravir-13C3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Favipiravir-13C3 during mass spectrometry analysis.

Troubleshooting Guide: Preventing In-Source Fragmentation

In-source fragmentation is a phenomenon where precursor ions fragment in the ion source of a mass spectrometer before they are isolated and fragmented in the collision cell. This can lead to inaccurate quantification and misidentification of analytes. This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.

Issue 1: Significant fragmentation of the [M+H]+ ion of this compound is observed in the full scan mass spectrum.

| Potential Cause | Recommended Solution |

| High Cone/Declustering/Fragmentor Voltage: Excessive voltage in the ion source region can impart too much energy to the ions, causing them to fragment. | Gradually decrease the cone/declustering/fragmentor voltage in increments of 5-10 V and monitor the intensity of the precursor ion versus the fragment ions. |

| High Source Temperature: Elevated temperatures can lead to thermal degradation of the analyte. | Optimize the ion source temperature by decreasing it in 10-20 °C increments. Ensure the temperature is sufficient for efficient desolvation but not high enough to cause fragmentation. |

| Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can influence ionization efficiency and ion stability. | If using acidic modifiers like formic acid, try reducing the concentration. Ensure the mobile phase is well-mixed and degassed. |

| High Nebulizer Gas Flow: High gas flow can sometimes contribute to increased ion energy. | Reduce the nebulizer gas flow rate while ensuring adequate spray stability. |

Issue 2: The intensity of a specific fragment ion is unexpectedly high, potentially interfering with a co-eluting analyte.

| Potential Cause | Recommended Solution |

| Analyte-Specific Instability: The this compound molecule itself may be prone to specific fragmentation pathways. | In addition to optimizing source conditions (see Issue 1), consider using a different ionization technique if available (e.g., APCI if currently using ESI) to see if it provides a more stable parent ion. |

| Matrix Effects: Components in the sample matrix can enhance fragmentation. | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. |

Issue 3: Poor reproducibility of the precursor to fragment ion ratio between injections.

| Potential Cause | Recommended Solution |

| Fluctuating Source Conditions: Inconsistent source temperature or gas flows can lead to variable fragmentation. | Allow the mass spectrometer to fully equilibrate before starting the analytical run. Monitor system suitability throughout the run to check for drift. |

| Contaminated Ion Source: A dirty ion source can lead to unstable ionization and increased fragmentation. | Clean the ion source according to the manufacturer's recommendations. |

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the breakdown of the this compound parent ion within the ion source of the mass spectrometer, before it reaches the mass analyzer. This is problematic because it reduces the abundance of the intended precursor ion, leading to decreased sensitivity and potentially inaccurate quantification. It can also generate fragment ions that may interfere with the detection of other compounds.

Q2: What are the common fragment ions observed for Favipiravir?

A2: Based on published literature, common fragment ions for unlabeled Favipiravir (m/z 158 for [M+H]+) in positive ion mode are observed at m/z 113 and m/z 85. For this compound, you would expect to see the corresponding parent ion at m/z 161 ([M+H]+) and fragment ions that retain the 13C labels. The exact m/z of the fragments will depend on which part of the molecule contains the 13C labels.

Q3: How can I confirm that the observed fragments are from in-source fragmentation and not from collision-induced dissociation (CID)?

A3: To confirm in-source fragmentation, acquire a full scan mass spectrum with the collision gas turned off (or set to a very low value). If you still observe fragment ions, they are being generated in the ion source.

Q4: Can the use of a stable isotope-labeled internal standard like this compound help mitigate issues with in-source fragmentation?

A4: Yes, to some extent. Since this compound is structurally almost identical to the unlabeled analyte, it will undergo in-source fragmentation to a similar degree. By using it as an internal standard, the variability in signal intensity due to fragmentation can be corrected for during data processing, leading to more accurate quantification. However, it is always best to minimize fragmentation to ensure optimal sensitivity.

Q5: Are there any specific liquid chromatography conditions that can help reduce in-source fragmentation?

A5: While mass spectrometer source settings are the primary factors, liquid chromatography conditions can have an indirect effect. Ensuring good chromatographic peak shape and separation from matrix components can lead to more stable ionization and reduced in-source fragmentation. Using a mobile phase that promotes efficient ionization without being overly harsh (e.g., avoiding high concentrations of strong acids) is also beneficial.

Experimental Protocols

Protocol 1: Optimization of Cone/Declustering Voltage

-

Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.

-

Set the mass spectrometer to acquire a full scan mass spectrum in positive ion mode, monitoring the m/z range that includes the precursor and expected fragment ions.

-

Start with a low cone/declustering voltage (e.g., 10 V).

-

Gradually increase the voltage in 5 V increments while observing the mass spectrum.

-

Record the intensity of the precursor ion (m/z 161 for [M+H]+) and the major fragment ions at each voltage setting.

-

Plot the ion intensities as a function of the cone/declustering voltage.

-

Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.

Protocol 2: Systematic Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving in-source fragmentation issues.

Caption: A logical workflow for troubleshooting in-source fragmentation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the cause-and-effect relationships leading to in-source fragmentation and the corresponding mitigation strategies.

Addressing carryover issues in Favipiravir LC-MS/MS assay